molecular formula C19H20N2O3 B12876378 2-(4-(Di(1H-pyrrol-2-yl)methyl)phenoxy)ethyl acetate

2-(4-(Di(1H-pyrrol-2-yl)methyl)phenoxy)ethyl acetate

Cat. No.: B12876378
M. Wt: 324.4 g/mol
InChI Key: KUIATIUWQFIRLE-UHFFFAOYSA-N
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Description

2-(4-(Di(1H-pyrrol-2-yl)methyl)phenoxy)ethyl acetate is a complex organic compound that features a pyrrole moiety, which is a five-membered aromatic ring containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Di(1H-pyrrol-2-yl)methyl)phenoxy)ethyl acetate typically involves multiple steps. One common method includes the reaction of 4-(Di(1H-pyrrol-2-yl)methyl)phenol with ethyl acetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques like column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Di(1H-pyrrol-2-yl)methyl)phenoxy)ethyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can lead to the formation of pyrrole-2-carboxylic acid derivatives .

Scientific Research Applications

2-(4-(Di(1H-pyrrol-2-yl)methyl)phenoxy)ethyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(Di(1H-pyrrol-2-yl)methyl)phenoxy)ethyl acetate involves its interaction with specific molecular targets. The pyrrole moiety can form hydrogen bonds and π-π interactions with various biological molecules, influencing their activity. Additionally, the acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further interact with biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Di(1H-pyrrol-2-yl)methyl)phenoxy)ethyl acetate is unique due to its combination of a pyrrole moiety and an acetate group, which provides it with distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

2-[4-[bis(1H-pyrrol-2-yl)methyl]phenoxy]ethyl acetate

InChI

InChI=1S/C19H20N2O3/c1-14(22)23-12-13-24-16-8-6-15(7-9-16)19(17-4-2-10-20-17)18-5-3-11-21-18/h2-11,19-21H,12-13H2,1H3

InChI Key

KUIATIUWQFIRLE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOC1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3

Origin of Product

United States

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